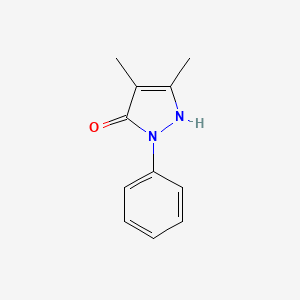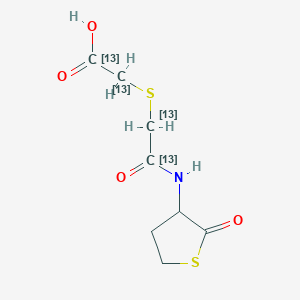
TCO-PEG24-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG24-NHS ester: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₆₄H₁₁₈N₂O₃₀, and it has a molecular weight of 1395.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG24-NHS ester involves the conjugation of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions. The reaction proceeds as follows:
- Activation of the carboxyl group of PEG with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- Conjugation of the activated PEG-NHS with TCO to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: TCO-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DCM, DCC.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH (7-9).
Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide derivative .
Scientific Research Applications
Chemistry: TCO-PEG24-NHS ester is used as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to target and degrade specific proteins within cells .
Biology: In biological research, this compound is employed to label antibodies, proteins, and other primary amine-containing macromolecules. This labeling facilitates the study of protein interactions and functions .
Medicine: this compound is utilized in drug discovery and development, particularly in the design of targeted therapies that degrade disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used to improve the solubility and stability of therapeutic proteins and peptides .
Mechanism of Action
TCO-PEG24-NHS ester functions by forming a stable amide bond with primary amines on target proteins or other molecules. In the context of PROTACs, the TCO moiety binds to an E3 ubiquitin ligase, while the other ligand binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
TCO-PEG4-NHS ester: A shorter PEG linker used for similar applications but with reduced steric hindrance.
MS(PEG)24 Methyl-PEG-NHS ester: A methyl-terminated PEG linker used for PEGylation of proteins and peptides.
Uniqueness: TCO-PEG24-NHS ester stands out due to its longer PEG chain, which provides increased water solubility and reduced steric hindrance during ligation. This makes it particularly useful for labeling larger biomolecules and for applications requiring enhanced solubility .
Properties
Molecular Formula |
C64H118N2O30 |
|---|---|
Molecular Weight |
1395.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C64H118N2O30/c67-61-8-9-62(68)66(61)96-63(69)10-12-71-14-16-73-18-20-75-22-24-77-26-28-79-30-32-81-34-36-83-38-40-85-42-44-87-46-48-89-50-52-91-54-56-93-58-59-94-57-55-92-53-51-90-49-47-88-45-43-86-41-39-84-37-35-82-33-31-80-29-27-78-25-23-76-21-19-74-17-15-72-13-11-65-64(70)95-60-6-4-2-1-3-5-7-60/h1-2,60H,3-59H2,(H,65,70)/b2-1- |
InChI Key |
AUMYFYHTDLUKEV-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


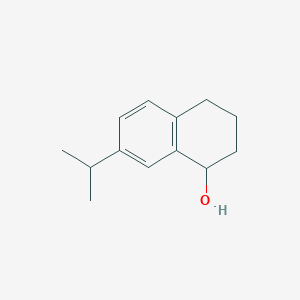
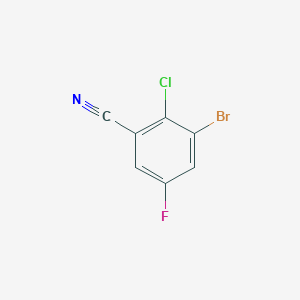
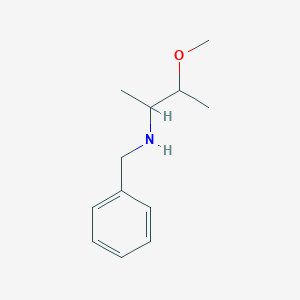
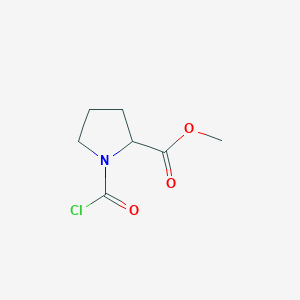

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)
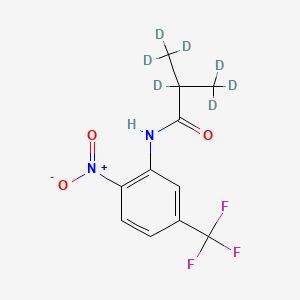
![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
amine](/img/structure/B12432057.png)
